molecular formula C20H17N3O4 B15015382 N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B15015382
M. Wt: 363.4 g/mol
InChI Key: ULUHNZPPONVNBO-FYJGNVAPSA-N
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Description

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as halides, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxides of the parent compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17N3O4/c1-27-19-10-9-14(11-18(19)23(25)26)13-21-22-20(24)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13H,12H2,1H3,(H,22,24)/b21-13+

InChI Key

ULUHNZPPONVNBO-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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